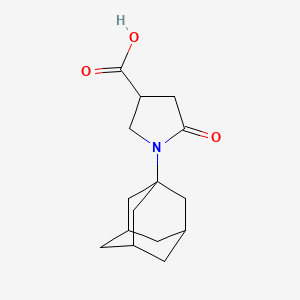

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

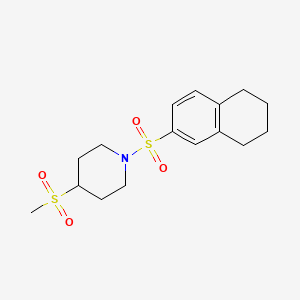

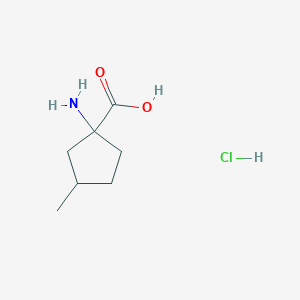

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a compound with the molecular formula C15H21NO3 and a molecular weight of 263.337. It is a derivative of 5-oxopyrrolidine-3-carboxylic acids, which are known for their analgesic and antihypoxic effects .

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, including 1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid, are prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The compounds are synthesized by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .Molecular Structure Analysis

The structures of these compounds are confirmed using PMR and IR spectroscopic data . IR spectra show characteristic bands for stretching vibrations of lactam carbonyl at 1705 – 1688 cm –1 and broad absorption bands of OH that are obviously involved in intermolecular H-bonds (IMHB) at 3150 – 3050 .Chemical Reactions Analysis

The chemical reactions of these compounds involve cyclization of 2-methylenesuccinic acid with various amines . The reaction yields 1-substituted 5-oxopyrrolidine-3-carboxylic acids .Physical And Chemical Properties Analysis

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

Adamantane derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. For instance, a study developed novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, demonstrating good to moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, these compounds exhibited dose-dependent anti-inflammatory activity in vivo, suggesting their potential as therapeutic agents (Kadi et al., 2007).

Materials Science and Polymer Applications

In materials science, adamantane-containing polyamide-imides (PAIs) were prepared, showcasing high thermal stability, good solubility in various organic solvents, and the ability to form transparent, flexible films. These properties highlight the utility of adamantane derivatives in developing advanced materials with potential applications in electronics and coatings (Liaw & Liaw, 2001).

Catalysis and Structural Chemistry

Adamantane-based compounds have also been explored for their catalytic properties and as structural elements in metal-organic frameworks (MOFs). For example, molybdenum trioxide hybrids decorated with adamantane derivatives demonstrated reversible transformations between solid and soluble states, serving as efficient catalysts for various oxidation reactions in the liquid phase. This "reaction-induced self-separating" (RISS) catalyst concept offers a unique approach to combining the advantages of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives have been synthesized with potential antibacterial and antifungal properties. For instance, broad-spectrum antibacterial activity was observed for certain N′-heteroarylidene-1-carbohydrazide derivatives of adamantane, showing potent activity with minimal inhibitory concentration (MIC) values suggesting their promise as antibacterial agents (Al-Wahaibi et al., 2020).

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-13-4-12(14(18)19)8-16(13)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMJBMAALOQKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CC(CC4=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2748661.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)